![molecular formula C17H13NO5 B2474269 methyl 2-[(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)carbonyl]benzenecarboxylate CAS No. 861209-39-4](/img/structure/B2474269.png)
methyl 2-[(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)carbonyl]benzenecarboxylate
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Overview
Description
“Methyl 2-[(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)carbonyl]benzenecarboxylate” is a chemical compound. It has a molecular weight of 379.376 .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, the proline peptide bond was shown by 2D proton NMR studies to exist exclusively in the trans conformation in benzyl (2 S)-1-{[(2 S)-2-methyl-6-nitro-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl]carbonyl}-2-pyrrolidinecarboxylate .
Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various techniques such as NMR . The proline peptide bond was shown by 2D proton NMR studies to exist exclusively in the trans conformation .
Chemical Reactions Analysis
The chemical reactions involving this compound can be complex. For example, one study showed that the proline peptide bond was shown by 2D proton NMR studies to exist exclusively in the trans conformation .
Scientific Research Applications
Synthesis and Chemical Reactivity
- The compound has been involved in research for the synthesis of various derivatives, like 2-oxo-3-ethoxycarbonylmethylene-1,2, 3,4-tetrahydrobenzoquinoxaline, which upon hydrolysis produces 2-oxo-3-methyl-1,2-dihydrobenzoquinoxaline and pyruvic acid, illustrating its reactivity and potential in creating complex organic molecules (Iwanami et al., 1964).
Biological Applications
- Antimicrobial and Antioxidant Properties : Some derivatives, such as 2-[2-(3-Methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl]-2H-1,4-benzoxazin-3(4H)-one, have been synthesized and shown to possess significant antimicrobial and antioxidant activities, suggesting its potential in pharmacological research (Sonia et al., 2013).
- Antibacterial Activity : Analogues like {(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl)acetic acid} have shown effectiveness against bacterial strains such as E. coli and Staphylococcus aureus, indicating its utility in developing new antibacterial agents (Kadian et al., 2012).
Material Science and Industrial Applications
- Research has explored its use in the synthesis of novel materials, like methyl 3-(2-oxo-2H-1,4-benzoxazin-3-yl) propanoate, which has been evaluated as a corrosion inhibitor for carbon steel, demonstrating its potential in industrial applications (Hachama et al., 2016).
Future Directions
properties
IUPAC Name |
methyl 2-(3-oxo-4H-1,4-benzoxazine-6-carbonyl)benzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13NO5/c1-22-17(21)12-5-3-2-4-11(12)16(20)10-6-7-14-13(8-10)18-15(19)9-23-14/h2-8H,9H2,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORUXIYQGYXPKSE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1C(=O)C2=CC3=C(C=C2)OCC(=O)N3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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